2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester
Overview
Description
The compound “2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester” is a complex organic molecule. It contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to modify the chemical and biological properties of molecules . It also contains a benzoylamino group and a benzoic acid methyl ester group, both of which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Common reactions for similar compounds might include hydrolysis, especially under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its density, and other related properties .Scientific Research Applications
Chemical Synthesis and Characterization
Esters of hydroxybenzoic acids, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate, are synthesized for specific activities and characteristics, including labeled compounds for tracing in biological systems (Taylor et al., 1996). Advanced spectroscopic techniques, like FT-IR and NMR, are utilized to study the structural and spectral properties of these compounds, enhancing our understanding of their chemical behavior (Jadrijević-Mladar Takač & Vikić Topić, 2004).
Antibacterial and Antifungal Activities
Hydroxybenzoic acid derivatives are investigated for their potential biological activities. For instance, new compounds isolated from mangrove fungus, including derivatives of hydroxybenzoic acid, exhibit antibacterial and antifungal activities, indicating their potential for developing new antimicrobial agents (Shao et al., 2007).
Material Science and Polymer Synthesis
The inductive effect-assisted chain-growth polycondensation of benzoic acid esters demonstrates their role in synthesizing well-defined condensation polymers. This approach extends to meta-substituted polymers, offering new possibilities in materials science for creating polymers with specific properties (Sugi et al., 2005).
Metabolic and Pharmacokinetic Studies
The metabolism of peptidomimetic inhibitors, which may share structural similarities with the compound , is studied to understand their biotransformation and potential pharmacokinetic properties. Such research is crucial for drug development, indicating how structural modifications affect metabolic pathways (Zhang et al., 2001).
Environmental and Agricultural Applications
Compounds derived from hydroxybenzoic acid, identified in plant materials, show biocide effects against stored grain insects, suggesting their use as natural fumigants. This application highlights the environmental significance of these compounds in sustainable agriculture (Lognay et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been known to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Similar compounds have been known to be relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-hydroxy-3-[[4-(trifluoromethyl)benzoyl]amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c1-24-15(23)11-3-2-4-12(13(11)21)20-14(22)9-5-7-10(8-6-9)16(17,18)19/h2-8,21H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFLLUJTLCAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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